4-[Benzyl(methyl)amino]butan-1-ol

Lipophilicity Membrane permeability CNS drug design

4-[Benzyl(methyl)amino]butan-1-ol (C₁₂H₁₉NO, MW 193.28 g/mol) is a tertiary amino alcohol featuring a benzyl-methyl substituted nitrogen on a butan-1-ol backbone. The compound’s computed lipophilicity (XLogP3 = 1.8) reflects a balance between hydrophilicity (one H-bond donor, two H-bond acceptors) and hydrophobicity (benzyl + butyl groups).

Molecular Formula C12H19NO
Molecular Weight 193.29
CAS No. 98901-97-4
Cat. No. B2948575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Benzyl(methyl)amino]butan-1-ol
CAS98901-97-4
Molecular FormulaC12H19NO
Molecular Weight193.29
Structural Identifiers
SMILESCN(CCCCO)CC1=CC=CC=C1
InChIInChI=1S/C12H19NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3
InChIKeyGIHDZILODHAINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[Benzyl(methyl)amino]butan-1-ol (CAS 98901-97-4): A Tertiary Amino Alcohol with Balanced Lipophilicity for CNS-Active Intermediate and Chemical Probe Design


4-[Benzyl(methyl)amino]butan-1-ol (C₁₂H₁₉NO, MW 193.28 g/mol) is a tertiary amino alcohol featuring a benzyl-methyl substituted nitrogen on a butan-1-ol backbone. [1] The compound’s computed lipophilicity (XLogP3 = 1.8) reflects a balance between hydrophilicity (one H-bond donor, two H-bond acceptors) and hydrophobicity (benzyl + butyl groups). Its presence in databases describing GABA transporter (GAT1) and carbonic anhydrase interactions indicates its utility as a scaffold for designing bioactive molecules in neuroscience and medicinal chemistry. [2] The commercially available compound is typically supplied at ≥95% purity (HPLC) and is finding applications as an intermediate in pharmaceutical and agrochemical synthesis.

Suboptimal In-Class Interchangeability: Why 4‑[Benzyl(methyl)amino]butan‑1‑ol Cannot Be Directly Replaced by Simpler Amino Alcohols


Amino alcohols such as 4‑(dimethylamino)butan‑1‑ol and 4‑(diethylamino)butan‑1‑ol are widely used as building blocks, but their physicochemical profiles differ substantially from 4‑[benzyl(methyl)amino]butan‑1‑ol. The replacement of a dialkyl or secondary amine with a benzyl(methyl)amino substituent increases molecular weight, lipophilicity, and conformational flexibility, directly impacting membrane permeability (LogP), target engagement thermodynamics, and downstream synthetic reactivity. Procurement decisions must consider these differences, as in‑class substitution without quantifiable property matching may compromise pharmacokinetics, synthetic yield, or biological activity. The following quantitative evidence demonstrates specific dimensions where this compound is functionally differentiated from its closest structural comparators.

Quantitative Differential Evidence: 4‑[Benzyl(methyl)amino]butan‑1‑ol Outperforms Closest Structural Analogs in Lipophilicity, Hydrogen‑Bond Donor Economy, and Topological Polar Surface Area


Higher Calculated Lipophilicity (XLogP3 = 1.8) vs. Dimethyl and Diethyl Analogs for Enhanced Membrane Permeability

4‑[Benzyl(methyl)amino]butan‑1‑ol exhibits a computed octanol–water partition coefficient (XLogP3) of 1.8, reflecting the contribution of the benzyl group. This value exceeds that of its dimethyl analog 4‑(dimethylamino)butan‑1‑ol (XLogP3 = 0.3) by 6‑fold on the logarithmic scale and surpasses the diethyl analog 4‑(diethylamino)butan‑1‑ol (XLogP3 = 1.0) by nearly 2‑fold. [1][2] The intermediate ranking (0.3 < 1.0 < 1.8) directly follows the increasing hydrocarbon character of the N‑substituents, establishing that the benzyl(methyl)amino substitution yields the most lipophilic congener in the series.

Lipophilicity Membrane permeability CNS drug design

Reduced Hydrogen‑Bond Donor Load (1 HBD) vs. 4‑(Benzylamino)butan‑1‑ol (2 HBD) for Improved ADME Profile

4‑[Benzyl(methyl)amino]butan‑1‑ol contains a single hydrogen‑bond donor (the terminal hydroxyl group), whereas its secondary‑amine comparator 4‑(benzylamino)butan‑1‑ol possesses two HBDs (OH + NH). [1] The absence of a second HBD in the tertiary amine structure reduces the compound's capacity for intermolecular hydrogen bonding, which is associated with lower desolvation penalties during membrane crossing and improved oral absorption according to Lipinski’s Rule of 5 guidelines.

Hydrogen bonding Drug‑likeness Oral bioavailability

Lower Topological Polar Surface Area (TPSA = 23.5 Ų) vs. 4‑(Benzylamino)butan‑1‑ol (32.3 Ų) for Superior Passive Membrane Permeability

The TPSA of 4‑[benzyl(methyl)amino]butan‑1‑ol is 23.5 Ų, significantly lower than that of 4‑(benzylamino)butan‑1‑ol (32.3 Ų). [1] This 27% reduction reflects the tertiary nature of the amine nitrogen, which cannot contribute additional polarity from an N–H group. TPSA values below 60–70 Ų are commonly associated with favorable intestinal absorption, and values below 90 Ų are correlated with CNS penetration, giving the tertiary amino alcohol a measurable advantage for programs targeting intracellular or CNS compartments.

Topological polar surface area BBB penetration ADME prediction

Extended Rotatable Bond Count (6) Provides Synthetic Versatility for Scaffold Optimization

With six rotatable bonds, 4‑[benzyl(methyl)amino]butan‑1‑ol provides more conformational degrees of freedom than the dimethyl analog (4 rotatable bonds) and the diethyl analog (5 rotatable bonds), while matching 4‑(benzylamino)butan‑1‑ol (6). The additional flexibility does not alter TPSA, offering medicinal chemists expanded orientational space for target‑binding interactions without compromising passive permeability. It also enables diverse downstream functionalization at four accessible reactive sites: the alcohol (–OH) for ester/ether formation, the tertiary amine for quaternization/N‑oxide formation, the benzyl group for catalytic hydrogenolysis, and the butyl linker for chain extension.

Conformational flexibility Scaffold optimization Medicinal chemistry

Optimal Procurement Scenarios: Where 4‑[Benzyl(methyl)amino]butan‑1‑ol Delivers Quantifiable Advantage Over Simpler Amino Alcohols


CNS‑Targeted Lead Optimization Requiring Balanced LogP (1.8) and Low TPSA (23.5 Ų)

In programs targeting G‑protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters expressed in the CNS, 4‑[benzyl(methyl)amino]butan‑1‑ol provides a starting LogP (1.8) and TPSA (23.5 Ų) that satisfy both Lipinski and CNS‑MPO criteria. Its higher lipophilicity over 4‑(dimethylamino)butan‑1‑ol (LogP 0.3) and 4‑(diethylamino)butan‑1‑ol (LogP 1.0) improves the likelihood of passive BBB penetration. It has already appeared in BindingDB entries for human and mouse GAT‑1 (Ki = 1.07–1.10 µM), a validated target for epilepsy and neuropathic pain, establishing its relevance as a neuroactive scaffold. [1][2][3][4]

Selective Tertiary Amine Functionalization Without N–H Interference for Prodrug and Conjugate Design

Unlike 4‑(benzylamino)butan‑1‑ol (2 HBD), 4‑[benzyl(methyl)amino]butan‑1‑ol (1 HBD) cannot donate an N–H hydrogen bond, preventing competing H‑bond networks that could reduce target selectivity. Its tertiary amine allows for chemoselective quaternization with alkyl/benzyl halides, N‑oxide formation (e.g., for hypoxia‑activated prodrugs), or incorporation into stable ammonium salts for ion‑pair formulations. Its lower TPSA (23.5 vs. 32.3 Ų) supports passive diffusion of the resulting conjugates across biological membranes. The availability of ≥95% pure material in multi‑gram quantities further supports scalable medicinal chemistry efforts. [1][2]

Flexible Intermediate for Multi‑Directional Synthetic Elaboration in Complex Molecule Synthesis

With six rotatable bonds and four chemically orthogonal functional groups (primary –OH, tertiary amine, benzylic C–H, and flexible butyl linker), 4‑[benzyl(methyl)amino]butan‑1‑ol serves as a versatile intermediate for divergent synthesis. The alcohol can be oxidized to the aldehyde or acid, the tertiary amine can be quaternized or converted to N‑oxides, the benzyl group can be removed by hydrogenolysis to unmask a secondary methylamine, and the butyl chain can be further elongated via the terminal alcohol. This multi‑vector reactivity surpasses that of simpler amino alcohols and supports library synthesis for structure–activity relationship (SAR) studies. [2]

GABAergic Probe Development Utilizing Documented GAT‑1 Affinity

BindingDB records associate this compound with human and mouse GABA transporter‑1 (GAT‑1) binding (Ki ≈ 1.1 and 1.07 µM, respectively), measured by competitive MS binding assays in HEK293 cells. While this affinity is moderate, the data confirm target engagement and provide a validated starting point for medicinal chemistry optimization of GABA uptake inhibitors—a therapeutic strategy for epilepsy, spasticity, and neuropathic pain. Its higher lipophilicity relative to known clinical GABA‑uptake inhibitors (e.g., tiagabine) may offer differential tissue distribution profiles. [3][4]

Quote Request

Request a Quote for 4-[Benzyl(methyl)amino]butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.